Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester
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Overview
Description
Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester is a complex organic compound with the molecular formula C24H34N2O8Cl. This compound is characterized by the presence of a benzoic acid core substituted with bis[(1,1-dimethylethoxy)carbonyl]amino groups and a chlorine atom, with a methyl ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid, which is then chlorinated to introduce the chlorine atom at the 2-position.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group of the benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Final Assembly: The protected amino groups are then introduced to the benzoic acid core, followed by deprotection to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Chlorination: Chlorination of benzoic acid in large reactors.
Automated Protection and Esterification: Use of automated systems for the protection of amino groups and esterification.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Alcohols and their derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in the body.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bis[(1,1-dimethylethoxy)carbonyl]amino groups can interact with enzymes and proteins, potentially inhibiting their activity. The chlorine atom and methyl ester group can also participate in various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-amino-, methyl ester: Similar structure but lacks the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom.
Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester: Contains tert-butyl groups and a hydroxyl group instead of the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom.
Benzoic acid, 4-methyl-, methyl ester: Lacks the bis[(1,1-dimethylethoxy)carbonyl]amino groups and chlorine atom, with a simpler structure.
Uniqueness
The presence of bis[(1,1-dimethylethoxy)carbonyl]amino groups and a chlorine atom in benzoic acid, 4-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-chloro-, methyl ester makes it unique compared to other benzoic acid derivatives. These functional groups confer distinct chemical reactivity and potential biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C18H24ClNO6 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-chlorobenzoate |
InChI |
InChI=1S/C18H24ClNO6/c1-17(2,3)25-15(22)20(16(23)26-18(4,5)6)11-8-9-12(13(19)10-11)14(21)24-7/h8-10H,1-7H3 |
InChI Key |
IKVHIXKJZVHXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)C(=O)OC)Cl)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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